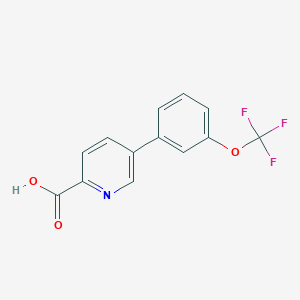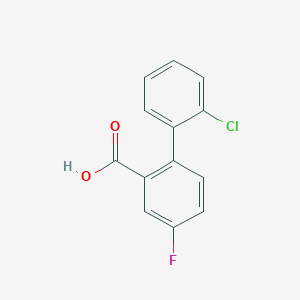
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxy-3-methylphenyl)picolinic acid (5-MMPPA) is a novel compound that has been studied for its potential applications in the scientific research field. It has a wide range of properties and uses, and has attracted the attention of many scientists and researchers. 5-MMPPA has been shown to possess a variety of biological activities, including anti-inflammatory and antioxidant effects. In addition, it has been used in the synthesis of other compounds and materials, and has been studied for its potential applications in drug delivery and other laboratory experiments.
Aplicaciones Científicas De Investigación
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been studied for its potential anti-inflammatory and antioxidant activities. In addition, it has been used in the synthesis of other compounds and materials, and has been studied for its potential applications in drug delivery and other laboratory experiments. It has also been studied for its potential applications in the field of nanotechnology, as it can be used to create nanomaterials with unique properties.
Mecanismo De Acción
The exact mechanism of action of 5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that it may act as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress. In addition, it may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress. In addition, it has been shown to reduce the levels of pro-inflammatory cytokines in the body. It has also been shown to have protective effects against oxidative damage to DNA and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the overall yield of the reaction is typically in the range of 60-70%. In addition, it is relatively stable and can be stored at room temperature. However, it is important to note that the exact mechanism of action of 5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% is not yet fully understood, and further research is needed to explore its potential applications in the scientific research field.
Direcciones Futuras
The potential future directions for 5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% are numerous. Further research is needed to explore its potential applications in the field of nanotechnology, as well as its potential anti-inflammatory and antioxidant activities. In addition, further research is needed to explore its potential applications in drug delivery and other laboratory experiments. Finally, further research is needed to better understand its exact mechanism of action and to explore its potential biochemical and physiological effects.
Métodos De Síntesis
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-methoxy-3-methylphenol with pyridine-2-carboxaldehyde in the presence of a base catalyst. This reaction produces the intermediate compound 4-methoxy-3-methylphenyl-2-pyridone. The next step involves the reaction of the intermediate compound with acetic anhydride in the presence of a base catalyst. This reaction produces 5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% as the final product. The overall yield of the reaction is typically in the range of 60-70%.
Propiedades
IUPAC Name |
5-(4-methoxy-3-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-7-10(4-6-13(9)18-2)11-3-5-12(14(16)17)15-8-11/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVONVZZTGDFYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














